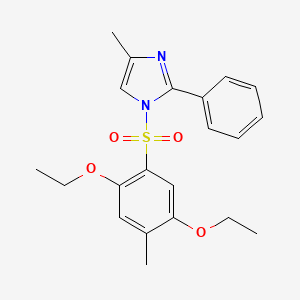

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

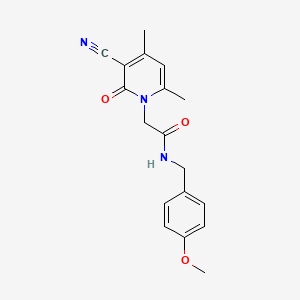

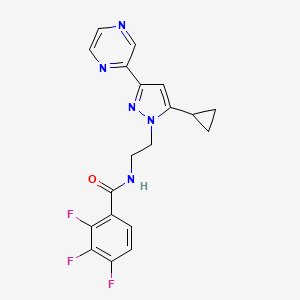

The compound “1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The phenyl group is further substituted with a sulfonyl group, which itself is substituted with a 2,5-diethoxy-4-methylphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the addition of the 2,5-diethoxy-4-methylphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring, phenyl ring, and sulfonyl group would all contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, while the presence of the ether and phenyl groups might affect its solubility .Scientific Research Applications

1. Coordination Chemistry and Metal Complex Formation

1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, a compound structurally related to the chemical , has been utilized in studies focusing on its interaction with nickel centers. Such compounds have been synthesized and characterized through methods like crystallography, IR spectroscopy, and magnetic measurements, highlighting their potential in coordination chemistry and metal complex formation (Bermejo et al., 2000).

2. Molecular Structure Characterization

Compounds like 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole have been investigated for their molecular structures using single X-ray diffraction studies. These studies offer insights into the structural characteristics of such compounds, which can be vital for understanding their chemical behavior and potential applications (Sousa et al., 2001).

3. Thermochemical Properties

Research on phenyl substituted imidazoles, which are closely related to the compound , has explored their thermochemical properties. Studies have measured absolute vapor pressures and standard enthalpies of vaporization, providing important data for applications that require knowledge of these physicochemical properties (Emel’yanenko et al., 2017).

4. Synthesis of Bicyclic Compounds

N-Cyanolactam 2-imines, which bear structural resemblance to the queried compound, have been used as building blocks for synthesizing bicyclic compounds like imidazole and triazole derivatives. These syntheses contribute to the field of organic chemistry by providing routes to new bicyclic structures with potential applications in various domains (Pätzel et al., 1991).

5. Synthesis and Characterization of Radiolabeled Compounds

Research on compounds like [11C]L-159,884, which include imidazole derivatives, has led to the development of radiolabeled compounds for potential applications in medical imaging and receptor studies. These compounds are synthesized and characterized to study their binding to specific receptors, indicating their potential in diagnostic and therapeutic applications (Hamill et al., 1996).

6. Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition properties. Studies have evaluated their efficacy in protecting metals in acidic solutions, highlighting their potential application in materials science and engineering (Prashanth et al., 2021).

7. Ionic Liquid Synthesis

Direct methylation or trifluoroethylation of imidazole derivatives, including those structurally similar to the compound , has been a method for synthesizing room temperature ionic liquids (RTILs). This approach offers a straightforward pathway for creating a variety of RTILs with potential applications in various industries (Zhang et al., 2003).

properties

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-5-26-18-13-20(19(27-6-2)12-15(18)3)28(24,25)23-14-16(4)22-21(23)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDJDCOCHDQYHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)